Tetraacetyl-thymol-beta-D-glucoside
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Overview
Description
NIOSH/LZ5980370 is a compound studied and documented by the National Institute for Occupational Safety and Health (NIOSH) This compound is part of a broader effort to understand and mitigate chemical hazards in the workplace
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/LZ5980370 involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are detailed in the NIOSH Manual of Analytical Methods (NMAM). These methods include the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of NIOSH/LZ5980370 follows standardized protocols to ensure consistency and safety. The production process involves large-scale chemical reactions, often conducted in specialized reactors to maintain optimal conditions for the synthesis .
Chemical Reactions Analysis
Types of Reactions
NIOSH/LZ5980370 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound .
Scientific Research Applications
NIOSH/LZ5980370 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of NIOSH/LZ5980370 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
NIOSH/LZ5980370 can be compared with other similar compounds, such as:
Volatile Organic Compounds (VOCs): These compounds share similar properties and applications in various fields.
Polycyclic Aromatic Hydrocarbons (PAHs): These compounds have similar chemical structures and are studied for their environmental and health impacts
Uniqueness
What sets NIOSH/LZ5980370 apart from these similar compounds is its specific chemical structure and unique properties
Properties
Molecular Formula |
C24H32O10 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H32O10/c1-12(2)18-9-8-13(3)10-19(18)33-24-23(32-17(7)28)22(31-16(6)27)21(30-15(5)26)20(34-24)11-29-14(4)25/h8-10,12,20-24H,11H2,1-7H3/t20-,21-,22+,23-,24-/m1/s1 |
InChI Key |
ZFXQDMCMNZYJHB-GNADVCDUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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